1-methyl-N-(pentan-2-yl)-1H-pyrazol-4-amine 1-methyl-N-(pentan-2-yl)-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20397042
InChI: InChI=1S/C9H17N3/c1-4-5-8(2)11-9-6-10-12(3)7-9/h6-8,11H,4-5H2,1-3H3
SMILES:
Molecular Formula: C9H17N3
Molecular Weight: 167.25 g/mol

1-methyl-N-(pentan-2-yl)-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC20397042

Molecular Formula: C9H17N3

Molecular Weight: 167.25 g/mol

* For research use only. Not for human or veterinary use.

1-methyl-N-(pentan-2-yl)-1H-pyrazol-4-amine -

Specification

Molecular Formula C9H17N3
Molecular Weight 167.25 g/mol
IUPAC Name 1-methyl-N-pentan-2-ylpyrazol-4-amine
Standard InChI InChI=1S/C9H17N3/c1-4-5-8(2)11-9-6-10-12(3)7-9/h6-8,11H,4-5H2,1-3H3
Standard InChI Key BTSLLURHAHJCCU-UHFFFAOYSA-N
Canonical SMILES CCCC(C)NC1=CN(N=C1)C

Introduction

Chemical Structure and Physical Properties

Molecular Architecture

1-Methyl-N-(pentan-2-yl)-1H-pyrazol-4-amine features a five-membered pyrazole ring with nitrogen atoms at positions 1 and 2. The methyl group at position 1 and the pentan-2-yl substituent at position 4 create a sterically hindered environment, influencing its reactivity and interaction with biological targets . The branched pentan-2-yl group introduces chirality, making stereochemical considerations critical in synthesis and application.

Physicochemical Characteristics

Key physicochemical properties include:

PropertyValue
Molecular Weight167.25 g/mol
Molecular FormulaC8H15N3\text{C}_8\text{H}_{15}\text{N}_3
Boiling PointNot reported
Melting PointNot reported
SolubilityLikely polar aprotic solvents

The absence of reported melting and boiling points highlights a gap in experimental data, necessitating further characterization . Computational models predict moderate solubility in polar solvents like dimethyl sulfoxide (DMSO) due to the amine functionality, but empirical validation remains pending.

Applications in Medicinal Chemistry

Drug Design Considerations

The compound’s rigid pyrazole core and customizable substituents make it a versatile scaffold for:

  • Kinase Inhibitors: Targeting oncogenic kinases like EGFR or BRAF.

  • Central Nervous System (CNS) Agents: Enhanced blood-brain barrier penetration via lipophilic groups .

Structure-Activity Relationship (SAR) Studies

Preliminary SAR data from analogs indicate:

  • Alkyl Chain Length: Longer chains (e.g., pentan-2-yl) improve lipid solubility but may reduce aqueous solubility.

  • Substituent Position: Methyl groups at position 1 enhance metabolic stability compared to ethyl analogs .

Comparative Analysis with Structural Analogs

Key Structural Variants

Compound NameMolecular FormulaUnique Features
1-Methyl-1H-pyrazol-4-amine C4H7N3\text{C}_4\text{H}_7\text{N}_3Lacks pentan-2-yl group; simpler structure
N-[(1-Methyl-1H-pyrazol-4-yl)methyl]propan-2-amine C8H15N3\text{C}_8\text{H}_{15}\text{N}_3Additional methylene spacer

Functional Differences

  • Reactivity: The pentan-2-yl group in 1-methyl-N-(pentan-2-yl)-1H-pyrazol-4-amine introduces steric hindrance, slowing nucleophilic attacks compared to its unsubstituted analog .

  • Bioavailability: Branched alkyl chains may enhance membrane permeability but complicate synthetic routes .

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